2-[(2-Chloro-5-methylphenoxy)methyl]oxirane
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Overview
Description
2-[(2-Chloro-5-methylphenoxy)methyl]oxirane is an organic compound with the molecular formula C11H13ClO2 and a molecular weight of 212.67 g/mol . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a chlorinated methylphenoxy group. It is used in various chemical reactions and has applications in multiple fields.
Mechanism of Action
Mode of Action
Given its structural features, it is possible that it interacts with its targets through a variety of mechanisms, potentially including covalent binding, allosteric modulation, or competitive inhibition . .
Biochemical Pathways
The specific biochemical pathways affected by 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane are currently unknown. Its oxirane group suggests that it might be involved in reactions with nucleophilic species in the cell, potentially affecting various biochemical pathways
Result of Action
Given the complexity of biological systems, the compound’s effects could be diverse and depend on a variety of factors, including the specific targets it interacts with, the nature of these interactions, and the cellular context .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and composition of the biological medium, the presence of other interacting molecules, and the specific physiological or pathological state of the cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane typically involves the reaction of 2-chloro-5-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-5-methylphenoxy)methyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
2-[(2-Chloro-5-methylphenoxy)methyl]oxirane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylphenol: A precursor in the synthesis of 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane.
2-[(2-Methylphenoxy)methyl]oxirane: Similar structure but lacks the chlorine atom.
2-[(2-Chloro-4-methylphenoxy)methyl]oxirane: Similar structure with a different position of the methyl group.
Uniqueness
This compound is unique due to the presence of both the oxirane ring and the chlorinated methylphenoxy group
Properties
IUPAC Name |
2-[(2-chloro-5-methylphenoxy)methyl]oxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-2-3-9(11)10(4-7)13-6-8-5-12-8/h2-4,8H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGBZRAFMXTXNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC2CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00515149 |
Source
|
Record name | 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00515149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53732-26-6 |
Source
|
Record name | 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00515149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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